molecular formula C21H34O4 B1163420 Hepoxilin A3 methyl ester

Hepoxilin A3 methyl ester

Cat. No. B1163420
M. Wt: 350.5
InChI Key: KRXDYAIKBGMXKW-YHLBDPABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hepoxilin A3 (HxA3) methyl ester is an ester version of HxA3 that more potently induces calcium release from intracellular stores and then induces calcium influx in suspended human neutrophils. HxA3 is produced from the intermediate 12-HpETE in the metabolic pathway for arachidonic acid.

Scientific Research Applications

Biological Actions on Human Neutrophils

Hepoxilin A3, particularly its free acid form, exhibits biological activity towards human neutrophils. It demonstrates chemotactic potency comparable to leukotriene B4 and higher than certain chemotactic peptides. Hepoxilin A3 selectively and specifically interacts with human neutrophils through a receptor-mediated process without causing respiratory burst or aggregation at submicromolar concentrations (Sutherland, Schewe, & Nigam, 2000).

Synthase Activity

Hepoxilin A3 synthase activity, intrinsic to certain lipoxygenases, plays a critical role in its biosynthesis. Research indicates that cells devoid of certain glutathione peroxidases synthesize more hepoxilin A3, suggesting its formation is tuned by the cellular peroxide tone (Nigam & Zafiriou, 2005).

Role in Inflammation and Neutrophil Migration

Hepoxilin A3 contributes significantly to inflammatory responses, particularly in guiding neutrophils across epithelial barriers in response to infection. It plays a pivotal role as a chemoattractant for neutrophils during bacterial infection, influencing mucosal inflammation (Tamang et al., 2012).

Neurite Regeneration and Calcium Modulation

Hepoxilin A3 enhances nerve growth factor-dependent neurite regeneration post-axotomy in rat superior cervical ganglion neurons, suggesting a potential role in neuronal regeneration and repair. It also influences intracellular calcium dynamics in neurons (Amer, Pace-Asciak, & Mills, 2003).

Modulation of Mucosal Inflammation

Hepoxilin A3, by facilitating the synthesis of various eicosanoids, regulates mucosal inflammation. It establishes chemotactic gradients that guide neutrophils across epithelial barriers, a key step in inflammatory responses (Pazos et al., 2008).

Hepoxilin Hydrolase and Epoxide Hydrolase

Hepoxilin hydrolase, primarily found in the liver, has been identified as soluble epoxide hydrolase, which hydrolyses hepoxilins to trioxilins. This finding is significant in the context of hepoxilin signaling and the biological relevance of soluble epoxide hydrolase as a drug target (Cronin, Decker, & Arand, 2011).

properties

Product Name

Hepoxilin A3 methyl ester

Molecular Formula

C21H34O4

Molecular Weight

350.5

InChI

InChI=1S/C21H34O4/c1-3-4-5-6-7-11-14-19-20(25-19)17-16-18(22)13-10-8-9-12-15-21(23)24-2/h7-8,10-11,16-20,22H,3-6,9,12-15H2,1-2H3/b10-8-,11-7-,17-16+/t18?,19-,20-/m0/s1

InChI Key

KRXDYAIKBGMXKW-YHLBDPABSA-N

SMILES

OC(/C=C/[C@H]1[C@@H](O1)C/C=CCCCCC)C/C=CCCCC(OC)=O

synonyms

​​HxA3 methyl ester​

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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